2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Catalog No.
S809295
CAS No.
1203705-58-1
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

CAS Number

1203705-58-1

Product Name

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

IUPAC Name

2-bromo-7-chloropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI Key

ZCVVRHPFDQOMEF-UHFFFAOYSA-N

SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl

Canonical SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl
  • Potential as Pharmaceutical Leads: Pyrazolopyrimidines, in general, have been explored for their potential as pharmaceutical leads due to their diverse biological activities. These activities include antimicrobial, antifungal, and anticancer properties []. There is some research suggesting 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine itself may have antimicrobial properties [].

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3C_6H_3BrClN_3 and a molecular weight of 232.47 g/mol. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which consists of a fused pyrazole and pyrimidine ring. The presence of bromine at the 2-position and chlorine at the 7-position contributes to its unique chemical properties and biological activities. It is soluble in organic solvents and has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

The chemical reactivity of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine primarily involves nucleophilic substitution reactions due to the presence of halogen substituents. These reactions can lead to the formation of various derivatives by replacing the bromine or chlorine atoms with other nucleophiles. For instance, the compound can undergo reactions with amines or alcohols to yield substituted products. Additionally, it can participate in cyclization reactions, potentially leading to more complex molecular architectures.

Pyrazolo[1,5-a]pyrimidines, including 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine, have been reported to exhibit significant biological activities. They are known for their roles as selective protein inhibitors, anticancer agents, and psychopharmacological drugs. Specifically, this compound has shown potential as an inhibitor of various enzymes and receptors, including those involved in cancer pathways and neuropeptide signaling. Its ability to inhibit cytochrome P450 enzymes further enhances its relevance in pharmacological studies .

The synthesis of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one as a precursor.
  • Cyclocondensation: A cyclocondensation reaction occurs between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles.
  • Halogenation: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution methods or halogenation reactions using reagents like bromine or chlorine gas under controlled conditions .

These methods allow for versatile modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

The applications of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine span across medicinal chemistry and drug development:

  • Anticancer Research: Its structural features make it a candidate for developing novel anticancer therapies.
  • Neuropeptide Y Receptor Antagonism: The compound has potential applications in targeting neuropeptide Y receptors, which are implicated in various physiological processes including appetite regulation .
  • Enzyme Inhibition: Its ability to inhibit cytochrome P450 enzymes suggests utility in modifying drug metabolism profiles.

Interaction studies involving 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine have revealed its capacity to bind selectively to certain biological targets. For instance:

  • Cytochrome P450 Inhibition: The compound has been identified as an inhibitor of CYP1A2 while showing no significant inhibition on other CYP enzymes like CYP2C19 or CYP3A4 .
  • Receptor Binding: Studies indicate its potential as a selective antagonist for neuropeptide Y receptors, which could be beneficial in treating metabolic disorders .

These interactions highlight its importance in pharmacological research.

Several compounds share structural similarities with 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine. A comparison reveals their unique characteristics:

Compound NameStructure FeaturesBiological Activity
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidineBromine at position 2; chlorine at 5Potential anticancer activity
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidineMethyl group at position 2; chlorine at 7Neurotransmitter modulation
Pyrazolo[1,5-a]pyrimidin-3-oneNo halogens; keto group at position 3Antimicrobial properties

Each compound exhibits distinct biological activities influenced by their specific substituents and structural configurations.

XLogP3

2.3

Wikipedia

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Dates

Modify: 2023-08-16

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